molecular formula C8H3Cl2F B13650332 1,3-Dichloro-5-ethynyl-2-fluorobenzene

1,3-Dichloro-5-ethynyl-2-fluorobenzene

Cat. No.: B13650332
M. Wt: 189.01 g/mol
InChI Key: HBLJFHHHFBSYEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dichloro-5-ethynyl-2-fluorobenzene is an organic compound with the molecular formula C8H3Cl2F. It is a derivative of benzene, characterized by the presence of two chlorine atoms, one fluorine atom, and an ethynyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-5-ethynyl-2-fluorobenzene typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-ethynyl-2-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives .

Scientific Research Applications

1,3-Dichloro-5-ethynyl-2-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-ethynyl-2-fluorobenzene involves its interaction with specific molecular targets. The ethynyl group and halogen atoms play a crucial role in its reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dichloro-5-ethynyl-2-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms along with an ethynyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H3Cl2F

Molecular Weight

189.01 g/mol

IUPAC Name

1,3-dichloro-5-ethynyl-2-fluorobenzene

InChI

InChI=1S/C8H3Cl2F/c1-2-5-3-6(9)8(11)7(10)4-5/h1,3-4H

InChI Key

HBLJFHHHFBSYEA-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(C(=C1)Cl)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.